molecular formula C15H17NO B183131 N-[(2-methoxyphenyl)methyl]-4-methylaniline CAS No. 130191-24-1

N-[(2-methoxyphenyl)methyl]-4-methylaniline

Cat. No. B183131
M. Wt: 227.3 g/mol
InChI Key: ALCJXBWXOPARTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxyphenyl)methyl]-4-methylaniline, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of organic compounds known as anilines and is commonly used as a building block in the synthesis of various pharmaceutical compounds.

Mechanism Of Action

The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylaniline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways involved in inflammation and oxidative stress. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylaniline has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thus reducing oxidative stress.

Biochemical And Physiological Effects

Studies have shown that N-[(2-methoxyphenyl)methyl]-4-methylaniline possesses significant anti-inflammatory and antioxidant effects. It has been found to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of inducible nitric oxide synthase. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylaniline has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[(2-methoxyphenyl)methyl]-4-methylaniline in lab experiments is its high purity and stability. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylaniline is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of using N-[(2-methoxyphenyl)methyl]-4-methylaniline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on N-[(2-methoxyphenyl)methyl]-4-methylaniline. One potential area of research is the development of N-[(2-methoxyphenyl)methyl]-4-methylaniline-based drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylaniline and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-[(2-methoxyphenyl)methyl]-4-methylaniline could lead to increased availability and lower costs, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylaniline involves the reaction of 2-methoxybenzyl chloride with 4-methylaniline in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions and yields N-[(2-methoxyphenyl)methyl]-4-methylaniline as a white solid with a high purity.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-4-methylaniline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

130191-24-1

Product Name

N-[(2-methoxyphenyl)methyl]-4-methylaniline

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylaniline

InChI

InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-10,16H,11H2,1-2H3

InChI Key

ALCJXBWXOPARTG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OC

Origin of Product

United States

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